molecular formula C25H27FN4O B1257214 2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No. B1257214
M. Wt: 418.5 g/mol
InChI Key: DPXMBHSCQSNZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a harmala alkaloid.

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • This compound is involved in the study of reactions with nucleophiles, including the synthesis of various cyclopent[b]indoles and derivatives via reactions with indole and other components (Kurihara, Nasu, Haginaga, & Mihara, 1984).
    • It also serves as an intermediate in the synthesis of various pharmacologically active compounds, including COX-2 inhibitors, demonstrating its significance in medicinal chemistry (Shi, Hu, Xu, & Jiang, 2012).
  • Pharmacological Applications:

    • Research has been conducted on derivatives of this compound for their potential use as cyclooxygenase inhibitors, which are important in the development of anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
    • Additionally, studies have explored its role in the synthesis of compounds with antioxidant activity, highlighting its relevance in developing therapies for oxidative stress-related diseases (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
  • Structural and Molecular Studies:

    • The compound has been used in studies focusing on the molecular and crystal structures of various derivatives, which is crucial for understanding their chemical properties and potential applications (Köysal, Işık, Sahin, & Palaska, 2005).
    • Investigations into the synthesis of new classes of pyrazolyl indoles and their antimicrobial activity also highlight the compound's role in developing new antimicrobial agents (Ummadi, Gundala, Venkatapuram, & Adivireddy, 2017).

properties

Product Name

2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

Molecular Formula

C25H27FN4O

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C25H27FN4O/c1-4-30-15-18(16(2)28-30)14-29-12-11-20-19-7-5-6-8-22(19)27-24(20)25(29)17-9-10-21(26)23(13-17)31-3/h5-10,13,15,25,27H,4,11-12,14H2,1-3H3

InChI Key

DPXMBHSCQSNZNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCC3=C(C2C4=CC(=C(C=C4)F)OC)NC5=CC=CC=C35

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 2
2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 3
2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 4
2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 5
2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 6
Reactant of Route 6
2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

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